3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines involves the utilization of thiophen-2-yl derivatives as precursors. One approach includes the reaction of thiophen-2-yl compounds with hydrazonoyl halides, leading to the formation of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. This method emphasizes the flexibility and versatility in synthesizing a variety of structurally diverse compounds within this class. The structural assignments of these compounds are confirmed through microanalysis, spectral data (infrared, 1H NMR, and Mass), and density functional calculations, providing a comprehensive understanding of their chemical nature (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Antimicrobial Applications
Research into the antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds reveals their potential as antibacterial agents. The antimicrobial evaluation of newly synthesized [1,2,4]triazolo[4,3-a]pyrimidines derivatives shows that some compounds exhibit mild activities against various microbial strains. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacterial infections. Quantum chemistry calculations have further confirmed the mechanism and structure of these products, providing a basis for understanding their antimicrobial efficacy (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Result of Action
Based on the reported pharmacological activities of [1,2,4]triazolo[4,3-a]pyrimidinone derivatives, it can be inferred that the compound may have effects such as inhibiting tumor growth, reducing allergic responses, combating microbial infections, and inhibiting 5α-reductase .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-12-9-15(23)18-16-19-20-17(21(12)16)25-10-14(22)11-5-7-13(24-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUWEVRAMICIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.